molecular formula C21H34N2O B3814664 N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine

N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine

Cat. No. B3814664
M. Wt: 330.5 g/mol
InChI Key: FMONFHPNPOQMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products . It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom . The presence of the N-methyl groups suggests that this compound could be an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the rings would add rigidity to the structure, and the N-methyl groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the amine groups could make it a base, and it might undergo reactions typical of amines, such as acylation or alkylation . The rings might also undergo reactions depending on their substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Mechanism of Action

Without more context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its structure and the target it interacts with in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O/c1-18-6-3-4-8-20(18)9-13-23-12-5-7-19(17-23)16-22(2)21-10-14-24-15-11-21/h3-4,6,8,19,21H,5,7,9-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONFHPNPOQMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCCC(C2)CN(C)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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